

# Technical Support Center: Isobaric Interference Correction in $^{142}\text{Nd}$ Analysis

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## Compound of Interest

Compound Name: Neodymium-142

Cat. No.: B577217

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in correcting for isobaric interferences during  $^{142}\text{Nd}$  analysis by Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS).

## Frequently Asked Questions (FAQs)

Q1: What are the primary isobaric interferences affecting  $^{142}\text{Nd}$  analysis?

A1: The most significant isobaric interference on  $^{142}\text{Nd}$  is from  $^{142}\text{Ce}$ .<sup>[1][2]</sup> Additionally, isotopes of Samarium (Sm), specifically  $^{144}\text{Sm}$ ,  $^{148}\text{Sm}$ , and  $^{150}\text{Sm}$ , interfere with  $^{144}\text{Nd}$ ,  $^{148}\text{Nd}$ , and  $^{150}\text{Nd}$ , respectively.<sup>[1]</sup> While these Sm interferences do not directly overlap with  $^{142}\text{Nd}$ , their correction is crucial for accurate mass bias normalization, which in turn affects the final  $^{142}\text{Nd}/^{144}\text{Nd}$  ratio.

Q2: Why is chemical separation of Cerium (Ce) and Samarium (Sm) from Neodymium (Nd) necessary before analysis?

A2: Quantitative removal of Ce and Sm through ion exchange chromatography is a critical prerequisite for accurate Nd isotope analysis.<sup>[1]</sup> Even with advanced analytical instrumentation, residual spectral and isobaric interferences, along with matrix effects, can severely compromise the accuracy and precision of the data.<sup>[1]</sup> While mathematical corrections can account for some level of interference, high concentrations of interfering elements can lead to inaccurate results. Efficient wet-chemical separation minimizes the magnitude of these corrections and improves the overall quality of the data.<sup>[2]</sup>

Q3: How are isobaric interferences from Ce and Sm mathematically corrected during MC-ICP-MS analysis?

A3: The correction for isobaric interferences involves monitoring a non-interfered isotope of the interfering element and using known isotopic ratios to subtract the contribution of the interfering isobar.

- For  $^{142}\text{Ce}$  on  $^{142}\text{Nd}$ : The interference is corrected by measuring the intensity of an interference-free Ce isotope, typically  $^{140}\text{Ce}$ , and using the natural  $^{142}\text{Ce}/^{140}\text{Ce}$  ratio to calculate and subtract the contribution of  $^{142}\text{Ce}$  from the total signal at mass 142.[2] The formula for the interference-corrected  $^{142}\text{Nd}$  signal is derived from this principle.
- For Sm interferences (e.g.,  $^{144}\text{Sm}$  on  $^{144}\text{Nd}$ ): The correction is made by monitoring an interference-free Sm isotope, such as  $^{147}\text{Sm}$  or  $^{149}\text{Sm}$ , and using the known isotopic ratios (e.g.,  $^{144}\text{Sm}/^{147}\text{Sm}$ ) to subtract the contribution of the Sm isobar from the corresponding Nd mass.[2]

An iterative approach is often required, especially for the  $^{144}\text{Sm}$  on  $^{144}\text{Nd}$  correction, as  $^{144}\text{Nd}$  is commonly used for mass bias normalization.[2]

Q4: What is mass bias and how does it relate to interference correction?

A4: Instrumental mass bias is a phenomenon in mass spectrometry where lighter isotopes are transmitted and detected more efficiently than heavier isotopes, leading to inaccurate isotope ratio measurements. This is corrected by normalizing the measured ratios to a known, stable isotope ratio of the same element. For Nd isotopes, the  $^{146}\text{Nd}/^{144}\text{Nd}$  ratio is traditionally used.[2] The accuracy of the mass bias correction is dependent on interference-free measurement of the normalizing isotopes. Therefore, correcting for interferences like  $^{144}\text{Sm}$  on  $^{144}\text{Nd}$  is a critical step before mass bias correction can be accurately applied.

Q5: Can the choice of Nd isotope ratio for normalization affect the  $^{142}\text{Nd}/^{144}\text{Nd}$  results?

A5: Yes, the choice of the normalizing ratio can significantly impact the trueness and precision of the final Nd isotope data.[2] While  $^{146}\text{Nd}/^{144}\text{Nd} = 0.7219$  is commonly used, studies have shown that using a normalizing ratio with an average mass closer to that of the ratio of interest can improve results.[2] For  $^{143}\text{Nd}/^{144}\text{Nd}$ , and by extension  $^{142}\text{Nd}/^{144}\text{Nd}$ , using  $^{145}\text{Nd}/^{142}\text{Nd}$  for

normalization can yield higher trueness and precision, provided that the  $^{142}\text{Ce}$  interference on  $^{142}\text{Nd}$  is effectively corrected.[2][3][4]

## Troubleshooting Guides

Problem 1: Inaccurate or variable  $^{142}\text{Nd}/^{144}\text{Nd}$  ratios, even with interference corrections.

Possible Cause	Troubleshooting Step
Inefficient chemical separation of Ce and Sm.	Review and optimize your ion-exchange chromatography protocol. The goal is to achieve the highest possible purity of the Nd fraction.[1] Consider using multi-stage column chemistry for complex matrices.[5]
Incorrect $^{142}\text{Ce}/^{140}\text{Ce}$ ratio used for correction.	The $^{142}\text{Ce}/^{140}\text{Ce}$ ratio can be instrument-specific and may vary between analytical sessions.[2] It is recommended to determine this ratio for your specific mass spectrometer by analyzing a pure Ce standard or by analyzing a Ce-doped Nd standard and adjusting the ratio until the corrected $^{142}\text{Nd}/^{144}\text{Nd}$ matches that of a pure Nd standard.[2]
Inappropriate mass bias correction strategy.	If you are measuring samples with residual Ce, consider using the $^{145}\text{Nd}/^{142}\text{Nd}$ normalization method, as it can provide more accurate results for $^{143}\text{Nd}/^{144}\text{Nd}$ and $^{142}\text{Nd}/^{144}\text{Nd}$ in the presence of Ce, up to a certain Ce/Nd threshold.[2][3][4] However, this requires a very robust correction for the $^{142}\text{Ce}$ interference.
Presence of oxide or hydride interferences.	Molecular interferences, such as $^{126}\text{Te}^{16}\text{O}^+$ on $^{142}\text{Nd}$ or $^{141}\text{PrH}^+$ on $^{142}\text{Nd}$ , can be a problem.[1] Ensure your MC-ICP-MS is tuned for "hot" plasma conditions to minimize oxide and hydride formation.[2] The use of a desolvating nebulizer can also reduce these interferences. [2]

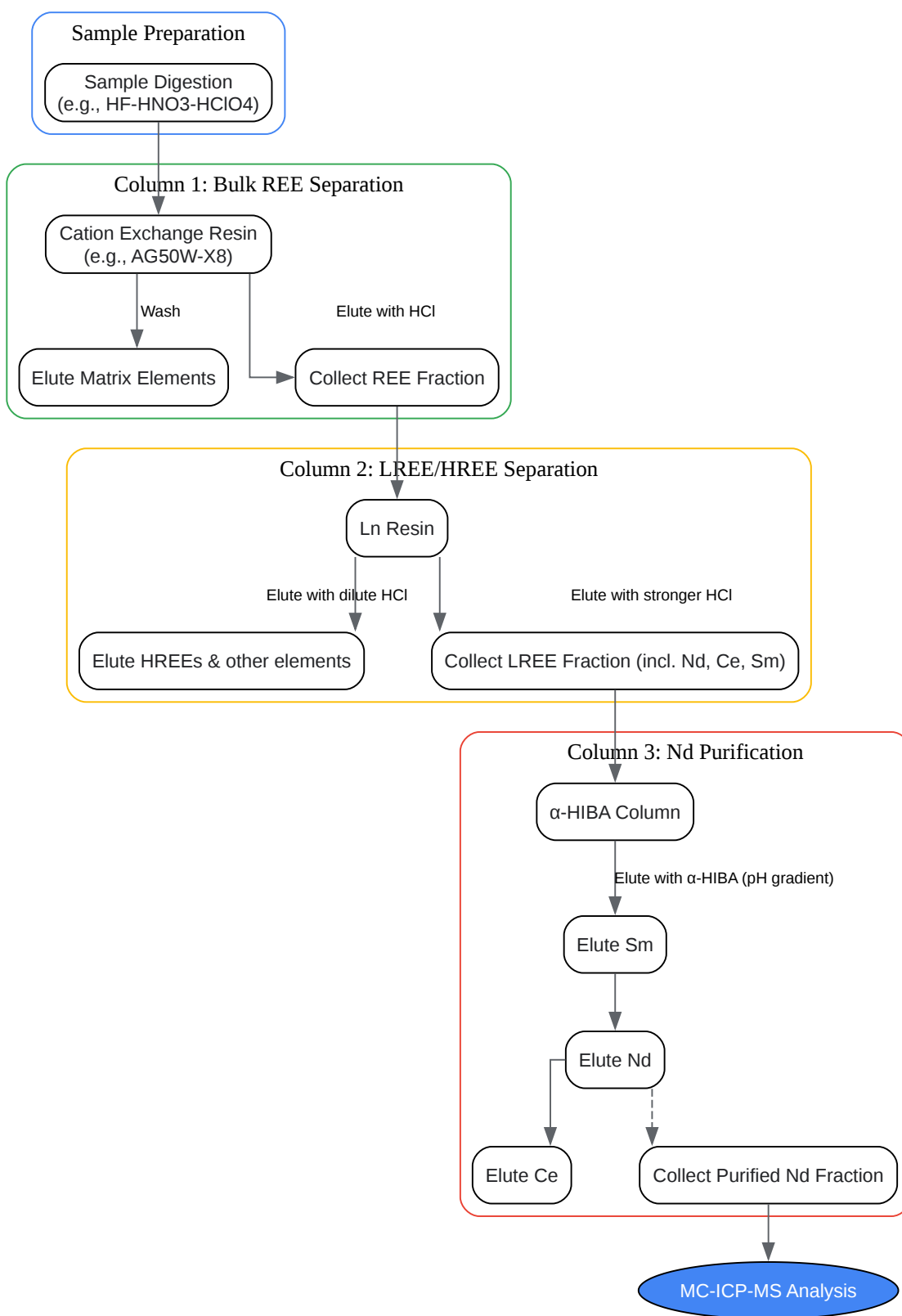
Problem 2: The calculated  $^{142}\text{Nd}/^{144}\text{Nd}$  ratio is consistently lower or higher than the expected value for a reference material.

Possible Cause	Troubleshooting Step
Systematic bias in the interference correction.	Re-evaluate the isotopic ratios used for the interference corrections (e.g., $^{142}\text{Ce}/^{140}\text{Ce}$ , $^{144}\text{Sm}/^{147}\text{Sm}$ ). These should be well-established and verified for your instrument.
Mass-independent fractionation.	Unaccounted for fractionation processes can occur, potentially related to the formation of $\text{NdO}^+$ at the instrument interface. <a href="#">[2]</a> The choice of sampler and skimmer cones can influence this. <a href="#">[2]</a>
Faraday cup deterioration.	Over time, the efficiency of Faraday cups can change, leading to systematic biases in ratio measurements. <a href="#">[2]</a> Regular checks of Faraday cup efficiency and gain calibration are essential.

## Experimental Protocols

### Protocol 1: Three-Stage Ion-Exchange Chromatography for Nd Purification

This protocol is a generalized representation for the separation of Nd from geological or other complex matrices, aiming to remove interfering elements like Ce and Sm.

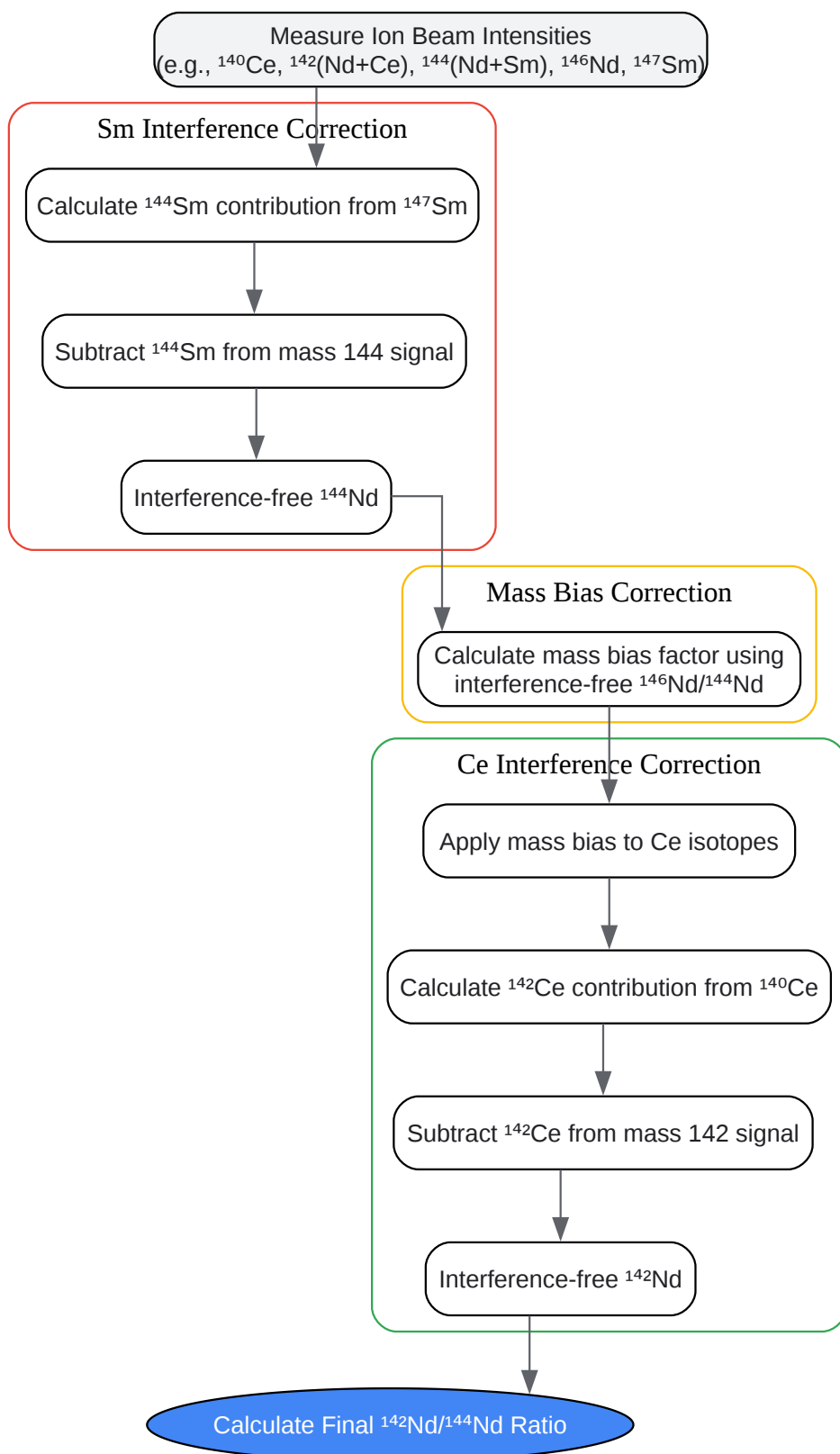


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Caption: Workflow for the chemical separation of Nd.

## Protocol 2: On-line Interference Correction during MC-ICP-MS Analysis

This outlines the logical steps for correcting isobaric interferences during data acquisition.



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Caption: Logical flow for on-line interference correction.

## Quantitative Data Summary

The following table summarizes the Nd isotope ratios for the JNdi-1 reference material with and without Ce doping, comparing two different mass bias normalization strategies. The data demonstrates that using  $^{145}\text{Nd}/^{142}\text{Nd}$  for normalization can yield results closer to the reference values, especially for  $^{142}\text{Nd}/^{144}\text{Nd}$ , provided the Ce interference is properly corrected.

Table 1: Neodymium Isotope Results for JNdi-1 Reference Material with Varying Ce Content

Sample	Normalizing Ratio	$^{140}\text{Ce}/^{144}\text{Nd}$	$^{142}\text{Nd}/^{144}\text{Nd}$ ( $\pm$ 2SD)	$^{143}\text{Nd}/^{144}\text{Nd}$ ( $\pm$ 2SD)
JNdi-1 Reference Value	-	0.0	1.141876 ( $\pm$ 0.000009)	0.512115 ( $\pm$ 0.000007)
JNdi-1 (Pure)	$^{146}\text{Nd}/^{144}\text{Nd}$	0.0	1.141706 ( $\pm$ 0.000055)	0.512084 ( $\pm$ 0.000013)
$^{145}\text{Nd}/^{142}\text{Nd}$	0.0	1.141810 ( $\pm$ 0.000031)	0.512107 ( $\pm$ 0.000012)	
JNdi-1 + Ce	$^{146}\text{Nd}/^{144}\text{Nd}$	1.6	1.141693 ( $\pm$ 0.000030)	0.512081 ( $\pm$ 0.000011)
$^{145}\text{Nd}/^{142}\text{Nd}$	1.6	1.141795 ( $\pm$ 0.000028)	0.512104 ( $\pm$ 0.000012)	
JNdi-1 + high Ce	$^{146}\text{Nd}/^{144}\text{Nd}$	3.3	1.141730 ( $\pm$ 0.000033)	0.512088 ( $\pm$ 0.000010)
$^{145}\text{Nd}/^{142}\text{Nd}$	3.3	1.141822 ( $\pm$ 0.000020)	0.512110 ( $\pm$ 0.000011)	

Data adapted from Thirlwall and Anczkiewicz (2004) and subsequent studies.[2]

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## References

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